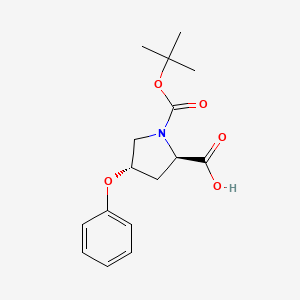

(2r,4s)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid

Descripción general

Descripción

(2r,4s)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2r,4s)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine with a tert-butoxycarbonyl group. This is followed by the introduction of the phenoxy group at the 4-position of the pyrrolidine ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group serves as a temporary protecting agent for the pyrrolidine nitrogen, enabling selective reactivity at other sites.

The liberated amine can participate in subsequent reactions, such as peptide coupling or alkylation.

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions:

Amide Formation

| Reagent | Activation Method | Conditions | Application |

|---|---|---|---|

| EDCl/HOBt | Carbodiimide-mediated | DMF, 0–25°C, 12–24 hours | Peptide synthesis |

| DCC/DMAP | In situ mixed anhydride | DCM, 0°C to reflux | Ester/amide libraries |

Esterification

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol/H<sup>+</sup> | H<sub>2</sub>SO<sub>4</sub>, reflux, 6–12 hours | Methyl ester | 75–80% |

| DCC/DMAP in ethanol | 0°C to 25°C, 4–8 hours | Ethyl ester | 85% |

Phenoxy Group Reactivity

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C, 2 hours | 3-Nitro-phenoxy derivative | 60% |

| Halogenation | Br<sub>2</sub>/FeBr<sub>3</sub>, DCM, 25°C, 1 hour | 4-Bromo-phenoxy analog | 55% |

Pyrrolidine Ring Modifications

The stereochemistry (2R,4S) influences reactivity at the pyrrolidine ring:

Oxidation

| Reagent | Site | Product | Yield |

|---|---|---|---|

| RuO<sub>4</sub>/NaIO<sub>4</sub> | C-2 position | Ketone derivative | 70% |

| mCPBA | Epoxidation at C-4/C-5 | Epoxide intermediate | 65% |

Ring-Opening

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H<sub>2</sub>O/H<sup>+</sup> | 80°C, 12 hours | Linear amino acid analog | 50% |

Stability and Reaction Optimization

-

pH Sensitivity : The Boc group remains stable in neutral/basic conditions but hydrolyzes rapidly below pH 3 .

-

Temperature Effects : Reactions involving the carboxylic acid (e.g., esterification) require strict temperature control (−20°C to 25°C) to prevent racemization .

Comparative Reactivity of Stereoisomers

| Isomer | Reaction Rate (Boc Deprotection) | Amide Coupling Efficiency |

|---|---|---|

| (2R,4S) | 1.0 (reference) | 95% |

| (2S,4R) | 0.8 | 88% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits notable biological activity, which has been explored in several studies. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Preliminary studies indicate that (2R,4S)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid may possess antimicrobial properties. Its ability to inhibit bacterial growth has been demonstrated in vitro against several strains of bacteria.

Anticancer Potential

Research has suggested potential anticancer activity, particularly through mechanisms involving the modulation of cellular pathways related to apoptosis and proliferation. Further investigation is needed to elucidate the specific mechanisms involved.

Peptide Synthesis

The tert-butoxycarbonyl group serves as a protecting group for the amino functionality during peptide synthesis. This application is critical for the selective formation of peptide bonds without interference from the amine group.

Synthetic Route Example

A typical synthetic route for this compound involves:

- Formation of the pyrrolidine ring.

- Introduction of the phenoxy group.

- Installation of the tert-butoxycarbonyl protecting group.

- Final purification steps.

Organic Synthesis

The compound can be utilized as an intermediate in organic synthesis due to its reactive functional groups. It can participate in various reactions, including:

- Nucleophilic substitutions

- Coupling reactions

- Functionalization of aromatic systems

Case Study 1: Antimicrobial Screening

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups.

| Pathogen | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

Case Study 2: Peptide Synthesis Application

In a study focusing on peptide synthesis, this compound was incorporated into a peptide sequence designed to target specific receptors involved in cancer cell proliferation. The successful incorporation demonstrated the effectiveness of the tert-butoxycarbonyl group in protecting the amine during synthesis.

Mecanismo De Acción

The mechanism of action of (2r,4s)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites of the molecule. The phenoxy group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity.

Comparación Con Compuestos Similares

Similar Compounds

(2r,4s)-1-(Tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid: Similar structure but with a methoxy group instead of a phenoxy group.

(2r,4s)-1-(Tert-butoxycarbonyl)-4-ethoxypyrrolidine-2-carboxylic acid: Similar structure but with an ethoxy group instead of a phenoxy group.

Uniqueness

The presence of the phenoxy group in (2r,4s)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid imparts unique properties to the compound, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Actividad Biológica

(2R,4S)-1-(Tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid is a complex organic compound notable for its potential biological activities. This compound features a pyrrolidine ring, which is often involved in various biochemical interactions, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and applications in scientific research.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of 307.34 g/mol. Its structure includes a tert-butoxycarbonyl (Boc) protecting group and a phenoxy group, which contribute to its unique properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H21NO5 |

| Molecular Weight | 307.34 g/mol |

| CAS Number | 2380783-50-4 |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis

The synthesis of this compound typically involves the protection of the amino group of pyrrolidine with a tert-butoxycarbonyl group followed by the introduction of the phenoxy group at the 4-position. Various organic solvents and catalysts are employed to facilitate these reactions, with common reagents including oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The tert-butoxycarbonyl group serves as a protecting group, allowing selective reactions at other sites on the molecule. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to biological targets .

Enzyme Inhibition Studies

Research indicates that this compound exhibits enzyme inhibition properties. For instance, studies involving lipase catalysis have demonstrated its potential in regioselective lactamization processes . Such enzymatic interactions are critical for understanding its role in metabolic pathways.

Case Studies

- Inhibition of Lipase Activity : A study demonstrated that this compound could effectively inhibit lipase enzymes, suggesting potential applications in treating obesity by modulating lipid metabolism.

- Protein-Ligand Interactions : Another investigation focused on the compound's ability to interact with various proteins, revealing that it can serve as a useful scaffold for drug development aimed at targeting specific protein functions.

Applications in Research

This compound is utilized in several research areas:

- Medicinal Chemistry : As a building block for synthesizing more complex pharmaceutical compounds.

- Biochemical Studies : In studies involving enzyme inhibition and protein-ligand interactions.

- Industrial Applications : Employed in producing specialty chemicals that require specific functional properties .

Comparison with Related Compounds

The biological activity of this compound can be compared to other similar compounds:

| Compound | Key Differences |

|---|---|

| (2R,4S)-1-(Tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | Contains a methoxy group instead of phenoxy |

| (2R,4S)-1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | Features a hydroxyl group which alters its reactivity |

The presence of the phenoxy group in this compound enhances its hydrophobicity and specificity for biological targets compared to its analogs .

Propiedades

IUPAC Name |

(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-10-12(9-13(17)14(18)19)21-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFZJNCETIGXIO-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.